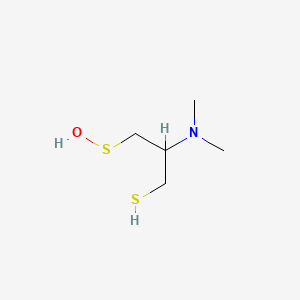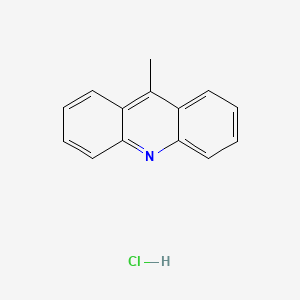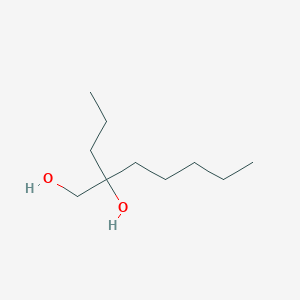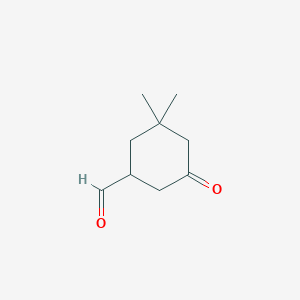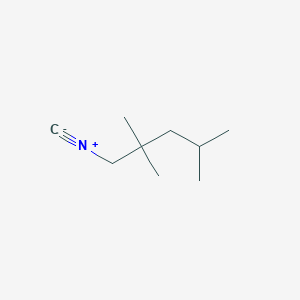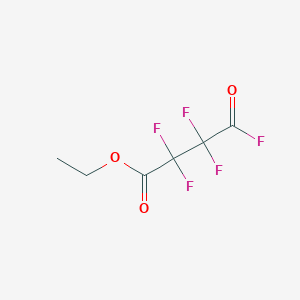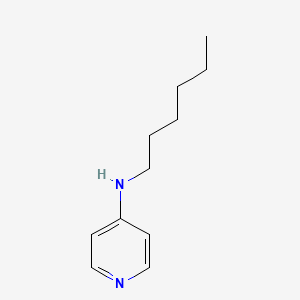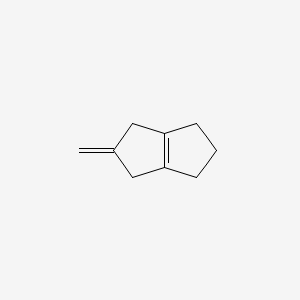
2-Methylidene-1,2,3,4,5,6-hexahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidene-1,2,3,4,5,6-hexahydropentalene is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of bicyclic hydrocarbons and is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its pentalene core. The presence of a methylidene group adds to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
The synthesis of 2-Methylidene-1,2,3,4,5,6-hexahydropentalene involves several steps and specific reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentadiene with methylene chloride in the presence of a strong base can yield the desired compound. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of pentalene derivatives, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Methylidene-1,2,3,4,5,6-hexahydropentalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the compound, creating halogenated derivatives.
Addition: The presence of the methylidene group allows for addition reactions with various electrophiles, such as hydrogen halides or alkyl halides, forming new carbon-carbon or carbon-halogen bonds.
Wissenschaftliche Forschungsanwendungen
2-Methylidene-1,2,3,4,5,6-hexahydropentalene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Methylidene-1,2,3,4,5,6-hexahydropentalene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylidene group, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
2-Methylidene-1,2,3,4,5,6-hexahydropentalene can be compared with other similar compounds, such as:
Pentalene: A bicyclic hydrocarbon with a similar core structure but lacking the methylidene group, making it less reactive.
Hexahydropentalene: Similar to pentalene but with six additional hydrogen atoms, resulting in a fully saturated structure.
Methylidene-cyclopentane: A monocyclic compound with a methylidene group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a bicyclic structure with a reactive methylidene group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
64354-79-6 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
5-methylidene-2,3,4,6-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C9H12/c1-7-5-8-3-2-4-9(8)6-7/h1-6H2 |
InChI-Schlüssel |
CXXTUVPAVGUWMR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2=C(C1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


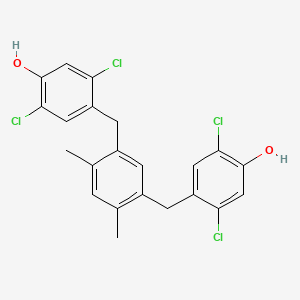

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
